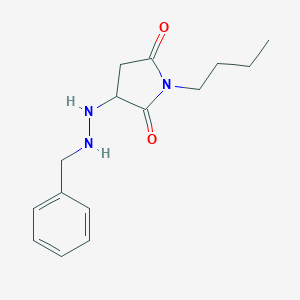![molecular formula C17H25ClN2O2 B241449 N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)
N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide, also known as C16H22ClN3O, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression, anxiety, and other psychiatric disorders. In
Mecanismo De Acción
N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide works by selectively inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn enhances the neurotransmission of serotonin. This mechanism of action is similar to other SSRIs, but this compound has a unique chemical structure that gives it a different pharmacological profile.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have a high affinity for the serotonin transporter, which leads to a rapid onset of action. It has also been found to be highly selective for the serotonin transporter, which reduces the risk of side effects. In addition, it has been found to have a long half-life, which makes it suitable for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It has a well-characterized mechanism of action and has been extensively studied for its pharmacological properties. However, there are also limitations to its use in lab experiments. It is a controlled substance and requires special handling and storage. In addition, it is expensive and may not be readily available in some research settings.
Direcciones Futuras
There are several future directions for research on N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide. One area of interest is its potential use in the treatment of chronic pain. It has been found to be effective in animal models of neuropathic pain and may have fewer side effects than traditional pain medications. Another area of interest is its potential use in the treatment of obesity. It has been found to reduce food intake and body weight in animal models and may have potential as an anti-obesity drug. Finally, there is interest in developing new analogs of this compound with improved pharmacological properties, such as increased selectivity or reduced side effects.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It has a well-characterized mechanism of action and has been found to be effective in treating depression, anxiety, and other psychiatric disorders. It has also been studied for its potential use in the treatment of chronic pain, obesity, and other medical conditions. While there are limitations to its use in lab experiments, there are also several future directions for research on this compound.
Métodos De Síntesis
The synthesis of N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide involves the reaction between 2-chlorobenzoyl chloride and 3-methylbutanoyl chloride in the presence of triethylamine. The resulting product is then treated with methylamine to obtain the final compound. The synthesis method has been optimized to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating depression, anxiety, and other psychiatric disorders. In addition, it has been studied for its potential use in the treatment of chronic pain, obesity, and other medical conditions.
Propiedades
Fórmula molecular |
C17H25ClN2O2 |
|---|---|
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C17H25ClN2O2/c1-11(2)9-15(21)19-17(20-16(22)10-12(3)4)13-7-5-6-8-14(13)18/h5-8,11-12,17H,9-10H2,1-4H3,(H,19,21)(H,20,22) |
Clave InChI |
CESKUEIVIFRNPA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(C1=CC=CC=C1Cl)NC(=O)CC(C)C |
SMILES canónico |
CC(C)CC(=O)NC(C1=CC=CC=C1Cl)NC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B241368.png)


![Methyl 3-[(4-tert-butylbenzoyl)amino]propanoate](/img/structure/B241381.png)


![Methyl 5-acetyl-2-{[(4-butylcyclohexyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B241388.png)
![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241389.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241390.png)



![N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B241402.png)
